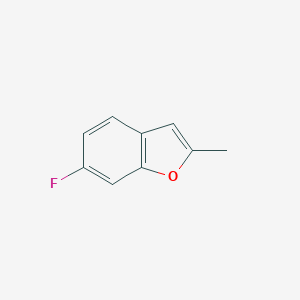

6-氟-2-甲基苯并呋喃

描述

6-Fluoro-2-methylbenzofuran is a chemical compound . It is a derivative of benzofuran, which is a class of compounds that are ubiquitous in nature . Benzofuran compounds are known for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of considerable research. Various methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of 6-Fluoro-2-methylbenzofuran can be analyzed using techniques such as mass spectrometry . Mass spectrometry is extensively used for the analysis of molecular structures of unknown compounds in the gas phase . It manipulates the molecules by converting them into ions using various ionization sources .Chemical Reactions Analysis

The chemical reactions of 6-Fluoro-2-methylbenzofuran can be analyzed using various techniques. Gathering insights into the mechanism and kinetics of chemical reactions is now at your fingertips . It provides answers to key chemical questions: reaction yield, mechanistic insights, and reaction kinetics .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Fluoro-2-methylbenzofuran can be analyzed using various techniques. For example, the chemical properties of a material can be predicted based on its chemistry . The physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .科学研究应用

致癌作用中的氟取代

氟取代已被研究以了解其在致癌作用中的作用,特别是关注苯并[a]芘及其氟化衍生物的致瘤活性。比较苯并[a]芘 (BP) 和 6-氟苯并[a]芘 (6-F-BP) 活性的研究表明,6-F-BP 对肺腺瘤诱导表现出相似的活性,但对引发皮肤乳头状瘤的活性约为 BP 的一半。结果强调需要进行详细的代谢研究,以评估未取代位置在母体化合物致癌性中的作用 (Buening et al., 1983).

代谢型谷氨酸受体的成像

化合物 4-[18F]氟-N-[4-[6-(异丙氨基)嘧啶-4-基]-1,3-噻唑-2-基]-N-甲基苯甲酰胺 ([18F]FITM) 被评估为大鼠和猴子脑中代谢型谷氨酸受体亚型 1 (mGluR1) 的 PET 配体。该研究证明了 [18F]FITM 在确定 mGluR1 的区域分布和密度以及人脑中药物的占据率方面的效用,突出了其在研究和诊断目的中的潜力 (Yamasaki et al., 2012).

抗炎和镇痛活性

对 5-酰基-6-取代-1,2-二氢-3H-吡咯并[1,2-a]吡咯-1-羧酸的研究表明,几种化合物,特别是 5-(4-氟-和 4-氯苯甲酰基)-6-甲基衍生物,在急性动物模型和慢性动物模型中作为抗炎和镇痛剂的效力等于或大于吲哚美辛 (Muchowski et al., 1985).

安全和危害

未来方向

The future directions for the research on 6-Fluoro-2-methylbenzofuran could include the development of new pharmaceuticals that have a broader spectrum of activity or act through novel mechanisms of action . The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies .

属性

IUPAC Name |

6-fluoro-2-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQURFWNAQQLTDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2-methylbenzofuran | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

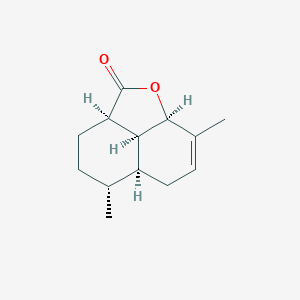

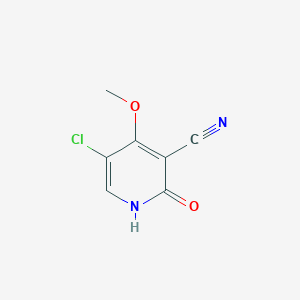

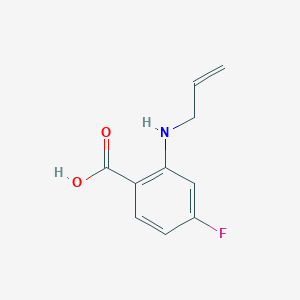

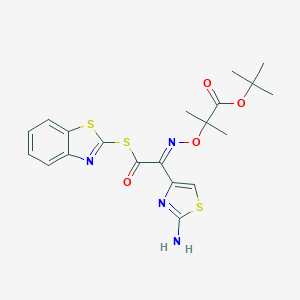

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)

![Thieno[3,2-B]pyridine-2-sulfonic acid [2-oxo-1-(1H-pyrrolo[2,3-C]pyridin-2-ylmethyl)-pyrrolidin-3-YL]-amide](/img/structure/B135955.png)